(2-Chloro-3,4-dimethoxyphenyl)methanamine
Overview
Description
(2-Chloro-3,4-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12ClNO2 It is a derivative of phenethylamine, characterized by the presence of a chloro group at the 2-position and two methoxy groups at the 3- and 4-positions on the benzene ring
Mechanism of Action
Target of Action
(2-Chloro-3,4-dimethoxyphenyl)methanamine is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it’s likely that this compound interacts with the same or similar targets as dopamine, such as dopamine receptors in the central nervous system.
Mode of Action
Phenethylamines typically bind to their target receptors and induce a conformational change, leading to a cascade of intracellular events .
Biochemical Pathways
Phenethylamines like this compound are known to affect monoamine oxidase . This enzyme is involved in the breakdown of monoamine neurotransmitters, including dopamine. By inhibiting this enzyme, phenethylamines can increase the levels of these neurotransmitters in the brain, potentially affecting mood and behavior .
Result of Action
By increasing the levels of dopamine and other monoamine neurotransmitters in the brain, it could potentially affect mood, cognition, and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as phenethylamines typically have a pKa around 9.5 and can exist in both protonated and unprotonated forms depending on the pH . Additionally, the compound’s stability can be affected by temperature, light, and humidity .
Biochemical Analysis
Biochemical Properties
(2-Chloro-3,4-dimethoxyphenyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of monoamines in the body . Additionally, this compound may interact with other biomolecules such as neurotransmitter receptors, influencing their function and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By interacting with neurotransmitter receptors, this compound can modulate the release and uptake of neurotransmitters, thereby affecting neuronal communication and function . Furthermore, this compound may impact gene expression and cellular metabolism, leading to changes in cellular activities and overall cell health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced neurotransmitter signaling and improved cognitive function . At higher doses, this compound can lead to toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to the metabolism of monoamines. This compound interacts with enzymes such as monoamine oxidase, which plays a crucial role in the breakdown of monoamines . By inhibiting this enzyme, this compound can alter the metabolic flux and levels of metabolites, leading to changes in neurotransmitter availability and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanamine typically involves the reduction of the corresponding nitrile compound. One common method is the reduction of 2-chloro-3,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,4-dimethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-3,4-dimethoxybenzaldehyde or 2-chloro-3,4-dimethoxybenzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2-Chloro-3,4-dimethoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs due to its structural similarity to phenethylamine.
Medicine: Research into its potential pharmacological effects, including its interaction with monoamine oxidase enzymes, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the chloro group.
2-Chloro-4,5-dimethoxyphenethylamine: Another analogue with different positions of the methoxy groups.
Uniqueness
(2-Chloro-3,4-dimethoxyphenyl)methanamine is unique due to the specific positioning of its chloro and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 2-position may enhance its stability and alter its interaction with biological targets compared to other analogues.
Properties
IUPAC Name |
(2-chloro-3,4-dimethoxyphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCMFMUKTWQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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